![molecular formula C21H13F2N3O2 B12904369 3-(3-(2,5-Difluorobenzoyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide CAS No. 858118-67-9](/img/structure/B12904369.png)
3-(3-(2,5-Difluorobenzoyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-(2,5-Difluorobenzoyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide: DFB , is a synthetic organic compound. Its chemical structure consists of a benzamide core with a pyrrolopyridine moiety and a difluorobenzoyl substituent. Let’s explore its properties and applications.
準備方法
a. Synthetic Routes: DFB can be synthesized through several routes. One common method involves the reaction of thiourea with acetone and 3,5-difluorobenzoyl bromide . This process yields the primary ligand, which serves as a building block for further complexation.
b. Reaction Conditions: The reaction conditions typically involve refluxing the reactants in an appropriate solvent, such as chloroform or dimethyl sulfoxide (DMSO) . The reaction proceeds through nucleophilic substitution and cyclization steps.
c. Industrial Production: While DFB is not produced on an industrial scale, its derivatives and related compounds find applications in various fields.
化学反応の分析
DFB and its derivatives undergo diverse chemical reactions:
Oxidation: DFB can be oxidized to form various intermediates.
Reduction: Reduction of DFB leads to reduced forms with altered properties.
Substitution: Substituting functional groups on the benzamide or pyrrolopyridine ring modifies its reactivity.
Common Reagents: Reagents like , , and are often employed.
Major Products: These reactions yield derivatives with distinct properties, such as improved thermal stability and altered emission spectra.
科学的研究の応用
DFB and its derivatives have significant applications:
Chemistry: Used as fluorescent probes and ligands in coordination chemistry.
Biology: Investigated for their interactions with biomolecules, including proteins and nucleic acids.
Medicine: Potential as anticancer agents due to their ability to target specific cellular pathways.
Industry: Employed in organic light-emitting diodes (OLEDs) and other optoelectronic devices.
作用機序
The precise mechanism by which DFB exerts its effects depends on the specific derivative and its molecular targets. It may involve interactions with cellular receptors, enzymes, or signaling pathways.
類似化合物との比較
DFB’s uniqueness lies in its difluorobenzoyl group, which enhances its properties. Similar compounds include 3-(5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)benzoic acid , N-{3-[(3,5-difluorophenyl)methoxy]-2-pyridinyl}-4-pentylbenzenesulfonamide , and 5-fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]-5-[(E)-phenyldiazenyl]pyrimidine-4,6-diamine .
特性
CAS番号 |
858118-67-9 |
|---|---|
分子式 |
C21H13F2N3O2 |
分子量 |
377.3 g/mol |
IUPAC名 |
3-[3-(2,5-difluorobenzoyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]benzamide |
InChI |
InChI=1S/C21H13F2N3O2/c22-13-4-5-17(23)15(9-13)19(27)16-10-26-21-18(16)14(6-7-25-21)11-2-1-3-12(8-11)20(24)28/h1-10H,(H2,24,28)(H,25,26) |
InChIキー |
HZYZFMYAQKAGIZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)C(=O)N)C2=C3C(=CNC3=NC=C2)C(=O)C4=C(C=CC(=C4)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-{[(2-Methylprop-2-en-1-yl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one](/img/structure/B12904287.png)

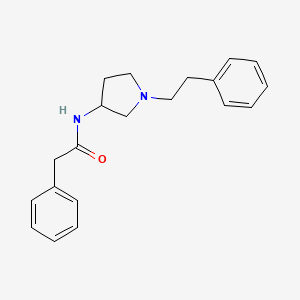
![4-[(4-Oxocyclohexa-2,5-dien-1-ylidene)amino]-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B12904307.png)
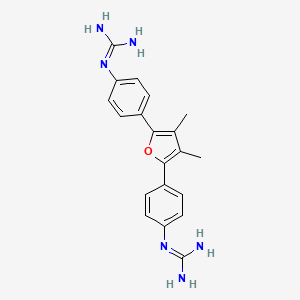
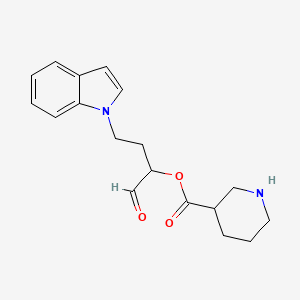

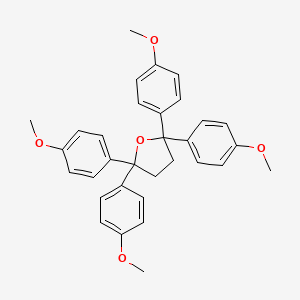
![3-(2,4-Dimethoxyphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12904336.png)

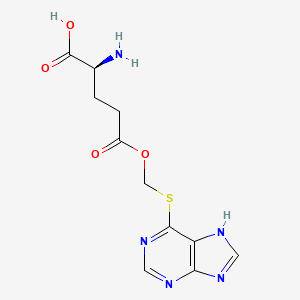
![2-[2,2-Bis(phenylsulfanyl)ethyl]furan](/img/structure/B12904353.png)


